molecular formula C21H23N3O4S B2831098 2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 955758-94-8

2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No.: B2831098
CAS No.: 955758-94-8
M. Wt: 413.49
InChI Key: SDEBRCDOKTVEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a cyclopenta[d][1,3]thiazole core fused with a 1,3-benzodioxole moiety and substituted with cyclohexyl and carboxamide groups. Its molecular formula is C₁₉H₂₂N₄O₄S (inferred from , adjusted for the cyclohexyl substitution), and its design integrates key pharmacophoric elements:

  • Cyclopenta[d]thiazole: A rigid bicyclic system that enhances metabolic stability and modulates electronic properties.
  • 1,3-Benzodioxole: A privileged scaffold in medicinal chemistry, known for its bioisosteric resemblance to catechol and role in enhancing bioavailability .
  • N-Cyclohexyl carboxamide: A bulky substituent that likely influences lipophilicity and target binding kinetics compared to smaller alkyl groups (e.g., methyl) .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-19(12-6-8-15-16(10-12)28-11-27-15)24-21-23-18-14(7-9-17(18)29-21)20(26)22-13-4-2-1-3-5-13/h6,8,10,13-14H,1-5,7,9,11H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEBRCDOKTVEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and cyclopentathiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and thionyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as column chromatography and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Role of Substituents

  • N-Cyclohexyl vs. In contrast, the N-methyl analog () is more synthetically accessible and may exhibit faster renal clearance.
  • Benzodioxole vs. Pyridinyl () :
    Benzodioxole’s electron-rich aromatic system enhances π-π stacking interactions, whereas pyridinyl groups () offer basic nitrogen atoms for salt formation or hydrogen bonding.

  • Cyclopenta[d]thiazole vs. Cyclopropane (): The cyclopenta[d]thiazole core provides conformational rigidity, favoring entropic gains in binding. Cyclopropane derivatives () exploit ring strain for covalent or high-affinity non-covalent interactions .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:

  • Temperature : Maintain precise ranges (e.g., 60–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while chloroform aids in stepwise coupling reactions .
  • Catalysts : Phosphorus pentasulfide (P₂S₅) or triethylamine (TEA) can accelerate thiazole ring formation .
  • Purification : Use recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

  • Methodological Answer :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyl groups to prevent undesired reactivity .
  • Low-temperature storage : Store intermediates at –20°C in anhydrous solvents (e.g., tetrahydrofuran) to avoid hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the benzodioxole and thiazole moieties for hydrogen bonding and hydrophobic contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Free-energy calculations : Apply MM-PBSA to quantify binding affinities and identify critical residues .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituted benzodioxole (e.g., fluoro, methyl groups) or cyclopenta-thiazole rings to evaluate steric/electronic effects .
  • Bioassay panels : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus) to correlate structural changes with activity .
  • QSAR modeling : Use MOE or RDKit to develop predictive models based on descriptors like logP, polar surface area, and H-bond donors .

Q. How should contradictory biological activity data be resolved?

  • Methodological Answer :

  • Assay validation : Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) .
  • Purity verification : Re-analyze batches with conflicting results via HPLC and LC-MS to rule out impurities .
  • Target profiling : Perform kinome-wide screening or CRISPR-Cas9 gene knockout to identify off-target effects .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer :

  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS to estimate half-life (t₁/₂) .
  • Plasma protein binding : Employ equilibrium dialysis (human plasma) to measure unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.